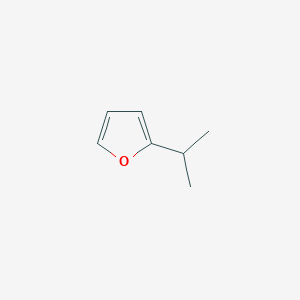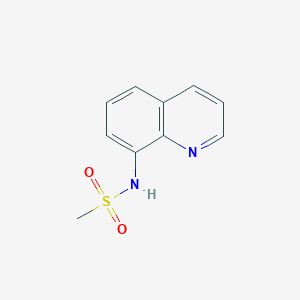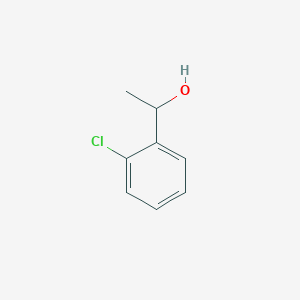
1-(2-Chlorophenyl)ethanol
Vue d'ensemble
Description
1-(2-Chlorophenyl)ethanol, also known as 2-Chloro-α-methylbenzyl alcohol, is a chemical compound with the molecular formula C8H9ClO . It has an average mass of 156.609 Da and a monoisotopic mass of 156.034195 Da .
Synthesis Analysis
The synthesis of (S)-1-(2-chlorophenyl)ethanol has been achieved through bioreduction of o-chloroacetophenone . The process involved the use of Escherichia coli cells co-expressing genes coding for Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase . The product, (S)-1-(2-chlorophenyl)ethanol, is a key chiral intermediate in the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs .Molecular Structure Analysis
The InChI string for 1-(2-Chlorophenyl)ethanol isInChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 . The canonical SMILES string is CC(C1=CC=CC=C1Cl)O . Physical And Chemical Properties Analysis
1-(2-Chlorophenyl)ethanol has a molecular weight of 156.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Applications De Recherche Scientifique
Intermediate in Pharmaceutical Manufacturing
“1-(2-Chlorophenyl)ethanol” is used as an intermediate in pharmaceutical manufacturing . It plays a crucial role in the synthesis of various pharmaceutical compounds.
Catalytic Reductive Dechlorination and Detoxification
This compound is of health and environmental concern due to its toxicity . Research has been conducted on the catalytic reductive dechlorination and detoxification of “1-(2-Chlorophenyl)ethanol” by Pd/Fe bimetal . The process effectively dechlorinates the compound to “1-phenyl ethanol (PE)” accompanied by the equivalent release of chloride .
Wastewater Treatment
The reductive dechlorination of “1-(2-Chlorophenyl)ethanol” to “1-phenyl ethanol” by Pd/Fe is a detoxification process . This process can be used to effectively reduce the toxicological effects of wastewater contaminated with this compound, thereby enhancing the performance of subsequent biological processes in wastewater treatment .
Environmental Concern
Due to its toxicity, “1-(2-Chlorophenyl)ethanol” is of health and environmental concern . Therefore, its usage and disposal are subject to strict regulations to prevent environmental contamination.
Chemical Synthesis
This compound is used as an intermediate in organic syntheses . It’s involved in the production of various chemical compounds.
Orientations Futures
The bioproduction of (S)-1-(2-chlorophenyl)ethanol has been scaled up and intensified, leading to a reduction in production costs by 80% . This development has enabled the synthesis of (S)-1-(2-chlorophenyl)ethanol within previously defined economic boundaries . The process demonstrated a simple and efficient way to synthesize (S)-1-(2-chlorophenyl)ethanol in an isolated amount of 20 g per reaction batch .
Mécanisme D'action
Target of Action
1-(2-Chlorophenyl)ethanol (CPE) is a compound of health and environmental concern due to its toxicity and its use as an intermediate in pharmaceutical manufacturing .
Mode of Action
It is known that CPE acts in the central nervous system (CNS) rather than directly on skeletal muscle .
Biochemical Pathways
CPE is effectively dechlorinated to 1-phenyl ethanol (PE) accompanied by the equivalent release of chloride . This process is catalyzed by Pd/Fe bimetal . The extent of CPE dechlorination increased with temperature, Fe dosage, and Pd loading . A decrease in solution pH increased CPE dechlorination, presumably from an increase in hydrogen production .
Pharmacokinetics
It is known that the dechlorination of cpe to pe follows pseudo-first-order kinetics with an activation energy of 567 kJ/mol .
Result of Action
The results of toxicity testing showed that CPE was very toxic to Chlorella, whereas PE showed little toxicity . The toxicity of the reaction solution declined gradually and the promoting effects on Chlorella intensified consequently with the dechlorination process .
Action Environment
The reductive dechlorination of CPE to PE by Pd/Fe was a detoxification process . It may be used to effectively reduce the toxicological effects of CPE-contaminated wastewater, thereby enhancing the performance of subsequent biological processes in wastewater treatment . The environmental factors such as temperature, Fe dosage, Pd loading, and solution pH significantly influence the dechlorination process .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBOVLGCYUYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884623 | |
| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)ethanol | |
CAS RN |
13524-04-4 | |
| Record name | 1-(2-Chlorophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13524-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2-chloro-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013524044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(2-Chlorophenyl)ethanol in organic synthesis?
A1: 1-(2-Chlorophenyl)ethanol serves as a key chiral intermediate in the synthesis of various pharmaceuticals, particularly polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. [, ]
Q2: Can you describe a cost-effective method for producing (S)-1-(2-Chlorophenyl)ethanol?
A2: A cost-effective method for producing (S)-1-(2-Chlorophenyl)ethanol involves using Escherichia coli cells genetically engineered to express genes from Candida tenuis (xylose reductase) and Candida boidinii (formate dehydrogenase). This biocatalytic approach allows for the reduction of ortho-chloroacetophenone with high enantioselectivity (ee >99.9%) and yield (96%). This method significantly reduces production costs compared to traditional chemical synthesis. [, ]
Q3: Are there alternative biocatalysts for (S)-1-(2-Chlorophenyl)ethanol production?
A3: Yes, besides engineered E. coli, native microorganisms like Candida tenuis and Pichia stipitis exhibit inherent xylose reductase activity, enabling them to reduce ortho-chloroacetophenone to (S)-1-(2-Chlorophenyl)ethanol. These native hosts offer advantages in process development by eliminating the need for extensive strain engineering. []
Q4: What strategies can be employed to enhance the efficiency of (S)-1-(2-Chlorophenyl)ethanol bioproduction?
A4: Process intensification techniques such as in situ substrate supply and product removal using a solvent like hexane can significantly improve biocatalyst stability and productivity. This is particularly crucial as the biocatalyst can be sensitive to the accumulating product. [, ] Additionally, optimizing the expression of the ketoreductase and formate dehydrogenase enzymes involved in the bioreduction process in E. coli can further enhance catalytic efficiency. []
Q5: How can the catalytic efficiency of enzymes involved in (S)-1-(2-Chlorophenyl)ethanol synthesis be improved?
A5: Fine-tuning the substrate binding mode of carbonyl reductases, such as BaSDR1, through targeted mutagenesis can significantly enhance their catalytic efficiency without compromising enantioselectivity. For instance, mutations like Q139S and D253Y in BaSDR1 led to a nine-fold improvement in catalytic efficiency for ortho-haloacetophenone reduction. []
Q6: What advanced immobilization strategies can be employed for multi-enzyme cascade biocatalysis in (S)-1-(2-Chlorophenyl)ethanol production?
A6: Precision co-immobilization of multiple enzymes on solid supports can be achieved using techniques like SpyTag/SpyCatcher binding and genetic incorporation of non-canonical amino acids. This approach allows for the ordered layering of enzymes, like alcohol dehydrogenase and aldo-keto reductase, enabling efficient cascade biocatalysis for (S)-1-(2-Chlorophenyl)ethanol synthesis with in situ NADPH regeneration. []
Q7: Can 1-(2-Chlorophenyl)ethanol be broken down into less harmful compounds?
A7: Yes, catalytic dechlorination using Palladium/Iron (Pd/Fe) bimetal can effectively remove chlorine from 1-(2-Chlorophenyl)ethanol, transforming it into the less toxic 1-phenylethanol. This process, stimulated by higher temperatures, Fe dosage, and Pd loading, offers a detoxification strategy for 1-(2-Chlorophenyl)ethanol contaminated wastewater. []
Q8: How is the enantiomeric purity of 1-(2-Chlorophenyl)ethanol determined?
A8: High-performance liquid chromatography (HPLC) using chiral stationary phases like amylose tris-(3-chlorophenylcarbamate) is a common method for separating and quantifying the enantiomers of 1-(2-Chlorophenyl)ethanol, providing valuable information about its enantiomeric purity. []
Q9: Are there any known applications of 1-(2-Chlorophenyl)ethanol beyond pharmaceuticals?
A9: While primarily known as a pharmaceutical intermediate, 1-(2-Chlorophenyl)ethanol's role as a chiral building block extends its utility to other areas of organic synthesis. Its derivatives, like planar chiral ruthenium complexes formed via reaction with [Cp*Ru(CH3CN)3][OTf], hold potential in asymmetric catalysis. []
Q10: What are the environmental concerns regarding 1-(2-Chlorophenyl)ethanol?
A10: The toxicity of 1-(2-Chlorophenyl)ethanol to aquatic organisms like Chlorella highlights the need for effective treatment of contaminated water streams. [] Research into the environmental fate, bioaccumulation potential, and long-term effects of 1-(2-Chlorophenyl)ethanol is essential to mitigate any negative impacts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

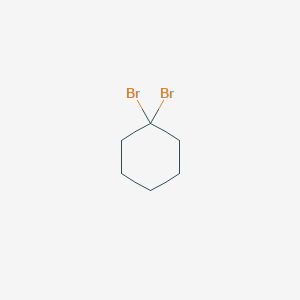

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
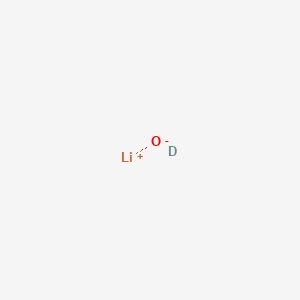
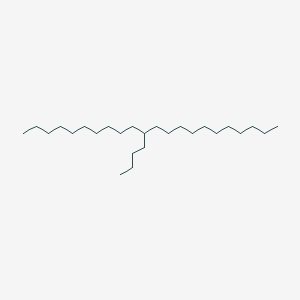
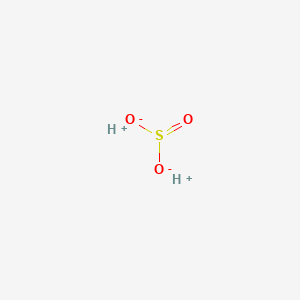
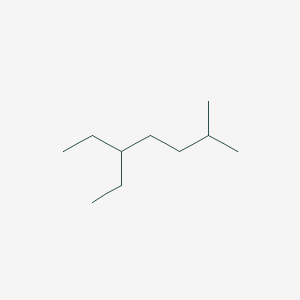

![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
